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Compound of Interest

Compound Name: 4-lodophenylacetonitrile

Cat. No.: B1295457

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-lodophenylacetonitrile, a halogenated aromatic nitrile, serves as a crucial building block in
organic synthesis and is of significant interest to the pharmaceutical and materials science
sectors. Its molecular structure, featuring a reactive nitrile group and an iodine-substituted
phenyl ring, allows for a variety of chemical transformations, making it a versatile precursor for
the synthesis of more complex molecules. This technical guide provides a comprehensive
overview of the physical and chemical properties of 4-lodophenylacetonitrile, detailed
experimental protocols for its synthesis and purification, and an analysis of its spectral
characteristics.

Core Physical and Chemical Properties

The fundamental properties of 4-lodophenylacetonitrile are summarized in the tables below,
providing a ready reference for laboratory use.

Table 1: General and Physical Properties
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Property Value Source(s)
Molecular Formula CsHelIN [1]
Molecular Weight 243.04 g/mol
White to light yellow
Appearance ]
solid/crystal
Melting Point 53-57 °C
Boiling Point Not available
Calculated LogP 2.2 [1]
Calculated Water Solubility log10WS = -3.29 (mol/L) [2]
Form Solid
Table 2: Identifiers
Identifier Value Source(s)
CAS Number 51628-12-7 [1]
IUPAC Name 2-(4-iodophenyl)acetonitrile [1]
4-lodobenzyl cyanide, p-
Synonyms o
lodophenylacetonitrile
InChl=1S/C8H6IN/c9-8-3-1-
InChl
7(2-4-8)5-6-10/h1-4H,5H2
SMILES Iclccc(CC#N)ccl

Experimental Protocols
Synthesis of 4-lodophenylacetonitrile

A common and effective method for the synthesis of 4-lodophenylacetonitrile involves the

nucleophilic substitution of 4-iodobenzyl bromide with a cyanide salt.

Method 1: From 4-lodobenzyl Bromide
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e Reaction:
e Procedure:

o Dissolve 4-iodobenzyl bromide (1 equivalent) in a suitable polar aprotic solvent such as
dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

o Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 to 1.5 equivalents) to the
solution.

o Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50
°C) for several hours. The reaction progress can be monitored by thin-layer
chromatography (TLC).

o Upon completion, pour the reaction mixture into water and extract the product with an
organic solvent such as diethyl ether or ethyl acetate.

o Wash the combined organic layers with water and brine, then dry over anhydrous sodium
sulfate or magnesium sulfate.

o Remove the solvent under reduced pressure to yield the crude 4-lodophenylacetonitrile.
Method 2: Two-step Synthesis from 4-lodotoluene
A two-step synthesis starting from 4-iodotoluene is also a viable route.
e Step 1: Bromination of 4-lodotoluene

o Reaction:

o Procedure:

» Reflux a mixture of 4-iodotoluene, N-bromosuccinimide (NBS), and a radical initiator
such as benzoyl peroxide or AIBN in a nonpolar solvent like carbon tetrachloride or

cyclohexane.

» [rradiate the mixture with a UV lamp to facilitate the reaction.
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= After the reaction is complete (monitored by TLC or disappearance of the starting
material), cool the mixture and filter off the succinimide byproduct.

= Remove the solvent from the filtrate under reduced pressure to obtain crude 4-
iodobenzyl bromide.

e Step 2: Cyanation of 4-lodobenzyl Bromide

o Follow the procedure outlined in Method 1.

Purification: Recrystallization

Recrystallization is a standard technique to purify solid organic compounds. The choice of
solvent is critical for successful recrystallization.

o General Procedure for Arylacetonitriles:

o Solvent Selection: Test the solubility of a small amount of the crude 4-
lodophenylacetonitrile in various solvents at room temperature and upon heating. A
good recrystallization solvent will dissolve the compound when hot but not when cold.
Common solvents to test include ethanol, methanol, isopropanol, hexane, and toluene, or
a mixture of solvents (e.g., ethanol/water).

o Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of
the chosen boiling solvent.

o Decolorization (if necessary): If the solution is colored, add a small amount of activated
charcoal and boil for a few minutes.

o Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, filter the
hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean,
warm flask.

o Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further
cooling in an ice bath can maximize the yield of crystals.

o Isolation and Drying: Collect the crystals by vacuum filtration using a Blichner funnel.
Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified
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crystals in a desiccator or a vacuum oven.[3][4][5][6][7]

Spectral Analysis
Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification and
purity assessment of 4-lodophenylacetonitrile.

o Expected Fragmentation Pattern: In the electron ionization (EI) mass spectrum, the
molecular ion peak (M*) is expected at m/z 243, corresponding to the molecular weight of
the compound.[1] A significant fragment would likely be the tropylium-like ion resulting from
the loss of the iodine atom, or the benzyl cation fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

e 1H NMR Spectroscopy (Predicted):

o The proton spectrum is expected to show two signals in the aromatic region,
corresponding to the two sets of chemically non-equivalent aromatic protons on the para-
substituted ring. These will likely appear as two doublets.

o Asinglet in the aliphatic region would correspond to the two protons of the methylene (-
CH2z) group adjacent to the nitrile and the phenyl ring.

o Based on data for similar compounds like 4-aminophenylacetonitrile, the methylene
protons are expected around 3.6 ppm, and the aromatic protons between 6.5 and 7.5

ppm.[8]
e 13C NMR Spectroscopy (Predicted):

o The carbon spectrum will show distinct signals for the different carbon atoms in the
molecule.

o The nitrile carbon (-C=N) is expected to appear in the range of 115-125 ppm.
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o The methylene carbon (-CH2) signal will be in the aliphatic region.

o Four signals are expected in the aromatic region for the six aromatic carbons due to the
symmetry of the para-substituted ring. The carbon atom bonded to the iodine will be
significantly shifted.

o Data for analogous compounds such as 4-fluorophenylacetonitrile and 4-
methoxyphenylacetonitrile can provide a good estimation of the chemical shifts.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.
» Expected Absorptions:

o A sharp, medium-intensity peak around 2250 cm~1 is characteristic of the nitrile (-C=N)
stretching vibration.

o Aromatic C-H stretching vibrations will be observed above 3000 cm—1.
o Aromatic C=C stretching vibrations will appear in the region of 1600-1450 cm™1.
o The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm~1.

o An FT-IR spectrum of the similar compound 4-iodophenylcyanamide shows characteristic
peaks that can be used for comparison.[11]

Reactivity and Potential Applications

The chemical reactivity of 4-lodophenylacetonitrile is centered around its two primary
functional groups: the nitrile and the carbon-iodine bond.

 Nitrile Group Reactions: The nitrile group can undergo hydrolysis to form 4-iodophenylacetic
acid or can be reduced to form 2-(4-iodophenyl)ethanamine.[12] It can also participate in
various addition reactions.

o Carbon-lodine Bond Reactions: The iodine atom can be substituted through various cross-
coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the
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introduction of new carbon-carbon or carbon-heteroatom bonds. This makes 4-
lodophenylacetonitrile a valuable intermediate for building more complex molecular
architectures.

» Active Methylene Group: The methylene group is activated by the adjacent phenyl ring and
nitrile group, making it susceptible to deprotonation by a base.[12] The resulting carbanion
can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Biological Activity Context

While specific biological activities for 4-lodophenylacetonitrile are not extensively
documented, the broader class of substituted phenylacetonitriles has shown a range of
biological effects.

» Antimicrobial and Cytotoxic Effects: Methoxy-substituted phenylacrylonitriles, which share
the core phenylacetonitrile structure, have demonstrated both antimicrobial and cytotoxic
activities.[13]

o Pharmaceutical Precursors: Benzyl cyanide, the parent compound, is a precursor to
numerous pharmaceuticals, including anticonvulsants, analgesics, and anti-inflammatory
agents.[14] The introduction of an iodine atom in 4-lodophenylacetonitrile provides a
handle for further chemical modification, suggesting its potential as an intermediate in the
synthesis of novel drug candidates.

» Enzyme Inhibition: The nitrile group can act as a warhead in targeted covalent inhibitors or
participate in hydrogen bonding interactions with biological targets. The overall shape and
electronic properties of 4-lodophenylacetonitrile make it a candidate for screening in
various drug discovery programs.

Visualizations
Logical Flow of Synthesis and Purification
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Caption: Workflow for the synthesis and purification of 4-lodophenylacetonitrile.
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Caption: Key reactivity pathways of 4-lodophenylacetonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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